N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism.Physical And Chemical Properties Analysis
This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Medicinal Applications
- Research demonstrates a one-pot synthesis process for derivatives of tetrahydroquinoline, which are structurally related to the specified compound, showing potential anti-tuberculosis activity. The structures of these derivatives were confirmed through spectroscopic techniques and density functional theory (DFT) calculations, comparing well with X-ray diffraction values, highlighting their significance in developing new therapeutic agents (Bai et al., 2011).
Structural and Computational Studies
- A study on the structural aspects of amide-containing isoquinoline derivatives reveals their potential to form crystalline salts and inclusion compounds with enhanced fluorescence properties, suggesting applications in materials science and sensor technology (Karmakar et al., 2007).
Crystallography and Molecular Design
- The crystal structure analysis of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, illustrates the intricate hydrogen bonding patterns that can inform the design of novel materials and pharmaceuticals (Subhadramma et al., 2015).
Synthetic Routes and Chemical Properties
- Studies focusing on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones provide insights into synthetic routes that could be leveraged for the production of compounds with similar frameworks, showcasing the versatility of such structures in chemical synthesis (Kandinska et al., 2006).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves the potential applications and future research directions of the compound.
Please consult with a professional chemist or a relevant expert for accurate information. It’s also recommended to refer to scientific literature and databases for comprehensive and up-to-date information.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-6-10-19(11-7-16)29-15-22(26)24-18-9-8-17-4-2-12-25(20(17)14-18)23(27)21-5-3-13-28-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLCNPUPFLYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(p-tolyloxy)acetamide |
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